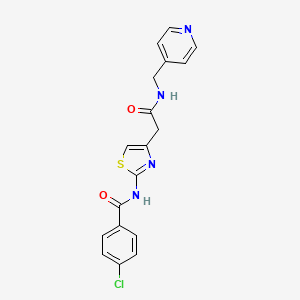

4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

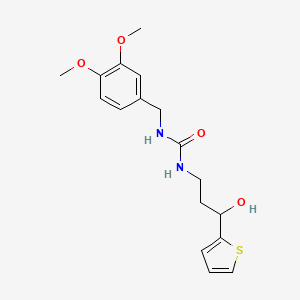

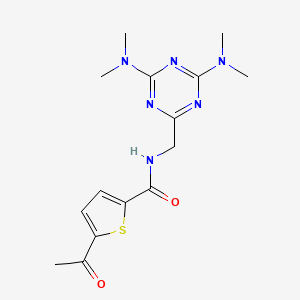

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

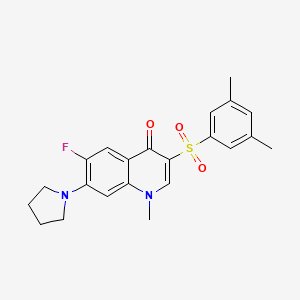

The synthesis of similar compounds often involves reactions with aromatic amines . For instance, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the desired compounds by reaction with thionyl chloride (SOCl2) under reflux .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxamide group . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of Grignard reagents, acetic anhydride, and DMF . Additionally, reactions with thionyl chloride (SOCl2) have been reported .Scientific Research Applications

VEGFR-2 Kinase Inhibition

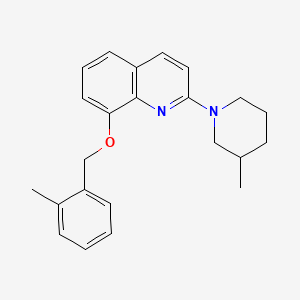

Substituted benzamides, particularly those with aminothiazole bases, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These compounds exhibit competitive inhibition with ATP and demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Anticancer Activity

Certain Co(II) complexes derived from similar benzamide compounds have shown fluorescence properties and anticancer activity. Specifically, these compounds have been evaluated for in vitro cytotoxicity in human breast cancer cell lines (MCF 7), showcasing the potential of related compounds in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

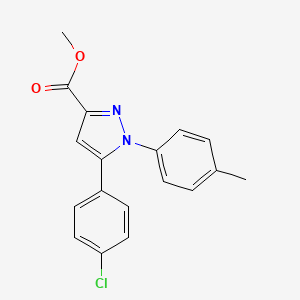

Molecular Hybridization

Compounds synthesized through molecular hybridization, involving aminopiperidine and ethyl carboxylates derived from thiazole, have been evaluated for their antituberculosis activity, showcasing the role of similar compounds in infectious disease research (Jeankumar et al., 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential therapeutic applications. For instance, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus, suggesting that further modification of these amines could lead to the development of potent antiviral therapeutics .

properties

IUPAC Name |

4-chloro-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c19-14-3-1-13(2-4-14)17(25)23-18-22-15(11-26-18)9-16(24)21-10-12-5-7-20-8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYGWWHRYGHGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2638361.png)

![1-ethyl-5-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2638362.png)

![3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2638367.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Tert-butyl 2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2638373.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2638380.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2638382.png)